Cas no 2229393-50-2 (4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one)

4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one
- 2229393-50-2
- EN300-1681028
-
- インチ: 1S/C6H7N3O2/c10-6-9-5(2-11-6)4-1-7-3-8-4/h1,3,5H,2H2,(H,7,8)(H,9,10)
- InChIKey: UCZRKLVPYZJPNZ-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C2=CN=CN2)C1)=O
計算された属性
- せいみつぶんしりょう: 153.053826475g/mol
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 67Ų
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1681028-0.5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.5g |
$809.0 | 2023-09-20 | ||
Enamine | EN300-1681028-1.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1681028-0.05g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.05g |
$707.0 | 2023-09-20 | ||
Enamine | EN300-1681028-0.25g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.25g |
$774.0 | 2023-09-20 | ||
Enamine | EN300-1681028-2.5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 2.5g |
$1650.0 | 2023-09-20 | ||
Enamine | EN300-1681028-5.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1681028-0.1g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.1g |
$741.0 | 2023-09-20 | ||
Enamine | EN300-1681028-5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 5g |
$2443.0 | 2023-09-20 | ||
Enamine | EN300-1681028-10.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1681028-10g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 10g |
$3622.0 | 2023-09-20 |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-oneに関する追加情報
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 2229393-50-2): A Comprehensive Overview
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 2229393-50-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The molecular structure of 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one consists of an oxazolidinone ring fused to an imidazole moiety. The oxazolidinone ring is a well-known scaffold in medicinal chemistry, often utilized for its broad-spectrum antibacterial properties. The imidazole group, on the other hand, is a versatile functional group that can participate in various biological interactions, including metal ion coordination and hydrogen bonding.
Recent studies have highlighted the multifaceted biological activities of 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one. One notable application is its potential as an antifungal agent. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell wall integrity and inhibition of essential metabolic pathways.
In addition to its antifungal properties, 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one has also shown promise as an antiviral agent. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and protein processing.
The pharmacokinetic profile of 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one has been extensively studied to evaluate its suitability for therapeutic use. Preclinical studies have demonstrated that this compound exhibits favorable oral bioavailability and a long half-life, making it a promising candidate for drug development. Additionally, it has shown low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.
In the context of drug discovery and development, 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one has been identified as a lead compound for further optimization. Structure-activity relationship (SAR) studies have been conducted to explore the impact of structural modifications on its biological activities. These studies have led to the identification of several analogs with enhanced potency and selectivity.
The potential applications of 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one extend beyond antifungal and antiviral therapies. Recent research has also explored its use as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 2229393-50-2) is a promising compound with diverse biological activities. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development in various therapeutic areas. Ongoing research continues to uncover new applications and optimize its potential as a valuable tool in medicinal chemistry and pharmaceutical research.
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